3-amino-N-cyclopropyl-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-2-7(6-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKWIIUCAHLWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456913 | |
| Record name | 3-amino-N-cyclopropyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312629-04-2 | |
| Record name | 3-amino-N-cyclopropyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino N Cyclopropyl 4 Methoxybenzamide and Its Analogues
Retrosynthetic Analysis of the 3-amino-N-cyclopropyl-4-methoxybenzamide Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The most apparent disconnection is the amide bond, which retro-synthetically yields 3-amino-4-methoxybenzoic acid and cyclopropylamine (B47189). This is a common and straightforward approach, relying on well-established amidation reactions.
A second disconnection can be made at the C-N bond of the cyclopropyl (B3062369) group, suggesting a nucleophilic substitution or a coupling reaction between a 3-amino-4-methoxybenzamide (B96667) and a cyclopropylating agent. Further disconnections of the aromatic core point towards a precursor like 4-methoxy-3-nitrobenzoic acid, where the amino group is masked as a nitro group, which can be introduced via nitration and subsequently reduced. The methoxy (B1213986) group can be introduced via nucleophilic aromatic substitution on a suitably activated precursor.
A plausible and industrially relevant retrosynthetic pathway begins with a simpler, commercially available substituted benzene (B151609). For instance, starting from 4-chloro-3-nitrobenzoic acid, the synthesis can proceed through a sequence of nucleophilic aromatic substitution to introduce the methoxy group, followed by amidation and finally, reduction of the nitro group to the desired amine. This approach offers excellent control over the regiochemistry of the substituents.
Classical and Contemporary Approaches to Benzamide (B126) Synthesis
The construction of the benzamide scaffold is a cornerstone of organic synthesis, with a vast arsenal (B13267) of methods available, ranging from classical to modern techniques.
Amidation Reaction Strategies for Benzamide Core Formation
The formation of the amide bond between a carboxylic acid and an amine is one of the most fundamental transformations in organic chemistry. A variety of reagents and conditions have been developed to facilitate this reaction, each with its own advantages and limitations, particularly when dealing with substrates that may be sterically hindered or electronically deactivated.
Common Amidation Methods:
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Two steps: 1. Acid to acid chloride (often neat or in DCM/Toluene). 2. Reaction with amine, usually with a base (e.g., pyridine, Et₃N). | Highly reactive, drives reaction to completion. | Harsh conditions, may not be suitable for sensitive substrates, generates acidic byproducts. |
| Carbodiimide Coupling | EDC, DCC | Amine, carboxylic acid, and coupling agent in an aprotic solvent (e.g., DMF, DCM). Additives like HOBt or HOAt are often used to suppress side reactions and reduce racemization. | Mild conditions, widely applicable. | Can lead to the formation of N-acylurea byproduct, potential for racemization with chiral acids. |
| Phosphonium/Uronium Salt Coupling | HATU, HBTU, PyBOP | Amine, carboxylic acid, coupling agent, and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). | High efficiency, fast reaction times, suitable for hindered substrates. | Reagents are expensive, can be sensitive to moisture. |
| Boron-based Reagents | B(OCH₂CF₃)₃ | Equimolar amounts of acid and amine in a solvent like acetonitrile, often open to the air. | Operationally simple, tolerates a wide range of functional groups. | Stoichiometric use of the boron reagent is typically required. |
For the synthesis of this compound, the choice of amidation method would depend on the specific precursor used (e.g., 3-amino-4-methoxybenzoic acid or its nitro precursor). Given that cyclopropylamine is a primary amine and not excessively hindered, most standard coupling methods would be expected to perform well.
Regioselective Introduction of Amino and Methoxy Substituents
The precise placement of the amino and methoxy groups on the benzene ring is crucial for the identity of the final compound. The directing effects of these substituents in electrophilic aromatic substitution are well-understood. The methoxy group is an ortho-, para-director, while the amino group is also a powerful ortho-, para-director. This can make the direct, regioselective functionalization of a simple benzene ring challenging.
A more controlled and widely used approach is to start with a precursor where the regiochemistry is already established. A common strategy involves the use of a starting material like 3-nitro-4-chlorobenzoic acid. This allows for a defined sequence of reactions to install the required substituents. A typical reaction sequence is as follows:
Methoxylation: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. Reaction with sodium methoxide (B1231860) in methanol (B129727) effectively displaces the chloride to yield 4-methoxy-3-nitrobenzoic acid.
Amidation: The resulting carboxylic acid is then coupled with cyclopropylamine using one of the methods described in section 2.2.1 to form N-cyclopropyl-4-methoxy-3-nitrobenzamide.
Nitro Group Reduction: The final step is the reduction of the nitro group to the amine. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents like tin(II) chloride or iron in acidic media. This sequence ensures the desired 3-amino-4-methoxy substitution pattern.
Methodologies for N-Cyclopropylation
The introduction of the N-cyclopropyl group can be achieved either by using cyclopropylamine in an amidation reaction as described above or by N-cyclopropylation of a pre-formed benzamide. Several methods for the N-alkylation of amides and amines with cyclopropyl groups have been developed.
One of the most effective contemporary methods is the copper-promoted N-cyclopropylation. This reaction typically involves the coupling of an amine or amide with a cyclopropylboronic acid in the presence of a copper catalyst.
Typical Conditions for Copper-Promoted N-Cyclopropylation of Amines:
| Component | Example | Stoichiometry (equiv.) |
| Amine/Amide | Substituted Aniline | 1.0 |
| Cyclopropylating Agent | Cyclopropylboronic acid | 1.5 - 2.0 |
| Copper Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) | 1.0 |
| Ligand | 2,2'-bipyridine | 1.0 |
| Base | Sodium carbonate (Na₂CO₃) | 2.0 |
| Solvent | Dichloroethane | - |
| Atmosphere | Air | - |
This method is advantageous as it often proceeds under relatively mild conditions and tolerates a variety of functional groups.
Novel Synthetic Routes for Substituted Benzamide Derivatives
Research into the synthesis of amides continues to evolve, with a focus on developing more efficient, milder, and environmentally benign methods.
Transition Metal-Free N-Arylation Methodologies
While the target molecule involves an N-alkyl group, the synthesis of its analogues often involves N-arylation. Traditionally, N-arylation reactions have been dominated by palladium- and copper-catalyzed methods (e.g., Buchwald-Hartwig amination). However, concerns over the cost and toxicity of residual heavy metals have driven the development of transition metal-free alternatives.
One prominent strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts. These reagents can serve as electrophilic aryl sources for the N-arylation of amides and amines. The reaction often proceeds under mild conditions and can be promoted by a simple base.
Another transition-metal-free approach relies on the in-situ generation of aryne intermediates. For example, treating an ortho-haloaryl triflate with a strong base can generate a highly reactive benzyne, which can then be trapped by an amide nucleophile. This methodology allows for the formation of C-N bonds without the need for a transition metal catalyst. These methods offer a greener alternative for the synthesis of a wide range of N-aryl benzamide derivatives.
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a transformative technique in chemical research, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced purity. nih.gov This approach has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including various benzamide analogues. The core principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates.
Research into the microwave-assisted synthesis of nitrogen-containing heterocycles, which share structural motifs with this compound, has demonstrated the potential of this technology. For instance, the synthesis of 4-amino-3-cyano-N-arylpyrazoles has been efficiently achieved using microwave activation as a key step in a Thorpe-Ziegler cyclization. nih.gov This method provides a rapid and effective route to highly functionalized pyrazole (B372694) building blocks. Similarly, microwave-assisted multicomponent reactions have been employed to produce complex molecules like 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, with the microwave approach proving to be considerably superior to classical heating by reducing reaction times from hours to minutes and increasing yields by 20-30%. nih.gov
In the context of synthesizing analogues of this compound, microwave irradiation can be particularly advantageous. For example, the final step in the synthesis of certain 2-[(substituted benzylidene) imino]-3-(N-cyclohexyl carboxamido)-4,5-disubstituted thiophenes, which involves the reaction of an amino-thiophene derivative with various aromatic aldehydes, was successfully carried out under microwave irradiation for just 30 seconds. ijpcbs.com Furthermore, an efficient microwave-assisted method for the synthesis of 3-amino-1,2,4-triazoles directly from carboxylic acids and aminoguanidine (B1677879) bicarbonate has been developed, achieving high yields at elevated temperatures in sealed reaction vessels. mdpi.com These examples underscore the broad applicability and efficiency of microwave-assisted protocols in the synthesis of complex organic molecules, suggesting their utility in the efficient production of this compound and its derivatives.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods for Selected Heterocyclic Compounds
| Compound Type | Conventional Method Time | Microwave Method Time | Yield Improvement with Microwave | Reference |
|---|---|---|---|---|
| 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives | 6–7 hours | 6 minutes | 20–30% | nih.gov |
| 2-[(substituted benzylidene) imino]-3-(N-cyclohexyl carboxamido)-4,5-disubstituted thiophenes | Not specified | 30 seconds | Not specified | ijpcbs.com |
Development of Eco-Friendly Synthetic Procedures
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of benzamides and their analogues, this has led to the exploration of solvent-free reactions, the use of less hazardous reagents, and the development of catalytic systems that improve atom economy. walisongo.ac.id
One notable eco-friendly approach to benzamide synthesis involves N-benzoylation and N-acetylation of anilines and other amines using enol esters under solvent- and activation-free conditions. tandfonline.comtandfonline.com This method offers a clean and ecocompatible pathway to amides, with the products often being easily isolated through crystallization, thus minimizing the need for chromatography. tandfonline.comtandfonline.com Specifically, vinyl benzoate (B1203000) has been utilized for the direct introduction of a benzamido-moiety without the need for a solvent or an activator. tandfonline.com
Another green strategy focuses on the direct conversion of arenes to benzamide derivatives through electrophilic aromatic substitution using cyanoguanidine, an inexpensive and low-toxicity reagent. nih.gov This reaction proceeds effectively in the presence of a Brønsted superacid, offering a direct route to primary benzamides. nih.gov
Furthermore, educational laboratory experiments have been designed to compare different amide-forming reactions from a green chemistry perspective. walisongo.ac.id These studies often evaluate routes such as the traditional acid chloride method, a coupling reagent-promoted method, and a boric acid-catalyzed condensation. By applying green chemistry metrics like atom economy, reaction mass efficiency, and process mass intensity, the environmental performance of each method can be quantitatively assessed. walisongo.ac.id Such analyses consistently highlight the benefits of catalytic and solvent-minimized approaches in developing more sustainable synthetic procedures for amides.
Table 2: Green Chemistry Metrics for Different Amide Synthesis Routes
| Metric | Acid Chloride Route | Coupling Reagent Route | Boric Acid Catalyzed Condensation | Reference |
|---|---|---|---|---|
| Atom Economy | Assessed | Assessed | Assessed | walisongo.ac.id |
| Reaction Mass Efficiency | Assessed | Assessed | Assessed | walisongo.ac.id |
| Process Mass Intensity | Assessed | Assessed | Assessed | walisongo.ac.id |
| EcoScale | Assessed | Assessed | Assessed | walisongo.ac.id |
Stereoselective Synthesis Considerations for Chiral Benzamide Analogues
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological activity. For chiral benzamide analogues, achieving stereoselectivity is crucial. Tertiary aromatic amides, for instance, can exhibit axial chirality due to restricted rotation around the carbonyl carbon-aryl carbon bond, a phenomenon known as atropisomerism. nih.gov The enantioselective synthesis of such atropisomeric benzamides has been accomplished using catalytic electrophilic aromatic substitution reactions, such as bromination, with a simple tetrapeptide catalyst. nih.gov
Another prominent strategy for the enantioselective synthesis of chiral amides involves the N-alkylation of primary amides through a rhodium-catalyzed carbene N-H insertion reaction. nih.gov This method, co-catalyzed by a chiral squaramide, allows for the efficient installation of a stereocenter adjacent to the amide nitrogen under mild conditions and with high enantioselectivity. nih.gov The versatility of this approach provides a powerful tool for creating a diverse range of structurally complex chiral amides. nih.gov
The development of chiral catalysts is central to many stereoselective transformations. For example, chiral chelated lithium amides have been designed and synthesized from optically pure starting materials like (R)-phenylglycine for use in enantioselective reactions. jst.go.jp Similarly, bifunctional cyclopropeneimine catalysts with a tunable hydrogen-bond donating group have been developed for the enantioselective synthesis of other chiral compounds, where the acidity of the hydrogen-bond donor plays a key role in imparting selectivity. acs.org These examples of catalyst design and application highlight the sophisticated strategies employed to control stereochemistry in the synthesis of chiral molecules, including those with a benzamide core.
Table 3: Approaches to Stereoselective Synthesis of Chiral Amides and Analogues
| Method | Key Feature | Catalyst/Reagent | Application | Reference |
|---|---|---|---|---|
| Catalytic Electrophilic Aromatic Substitution | Enantioselective synthesis of atropisomeric benzamides | Tetrapeptide | Bromination of tertiary benzamides | nih.gov |
| Carbene N-H Insertion | Enantioselective N-alkylation of primary amides | Rhodium and chiral squaramide co-catalyst | Synthesis of a wide range of chiral amides | nih.gov |
| Chiral Chelated Lithium Amides | Asymmetric deprotonation reactions | Chiral lithium amides derived from (R)-phenylglycine | Enantioselective reactions | jst.go.jp |
| Bifunctional Cyclopropeneimine Catalysis | Tunable hydrogen-bond donating group | Chiral cyclopropeneimine | Enantioselective synthesis of diamino phosphonates | acs.org |
Structure Activity Relationship Sar Studies of 3 Amino N Cyclopropyl 4 Methoxybenzamide Analogues
Systematic Modification and Functional Group Contribution Analysis
The chemical structure of 3-amino-N-cyclopropyl-4-methoxybenzamide can be dissected into three key components: the 3-amino group, the 4-methoxy substituent on the benzamide (B126) core, and the N-cyclopropyl moiety. The following subsections detail the specific roles and impacts of these functional groups on the molecule's interaction with its biological targets.
The 3-amino group on the benzamide ring plays a significant role in the biological activity of this class of compounds. Its electron-donating nature can influence the electronic properties of the entire molecule, which in turn can affect its binding affinity to target proteins. In studies of related amino-substituted benzamides, the amino group has been shown to stabilize radical forms of the molecule through resonance effects, a property that can be relevant in various biological contexts. acs.org The position of the amino group is also critical. For instance, in a series of benzoxazole (B165842) derivatives, the presence and position of an amino group were found to be determinants of their biological activity. nih.gov
The basicity of the 3-amino group allows for the formation of salts, which can improve the solubility and pharmacokinetic properties of the parent compound. Furthermore, this group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pocket of a target protein. The synthesis of a variety of amino-substituted benzamides has been achieved through the reduction of corresponding nitro precursors, allowing for a systematic investigation of the amino group's role. acs.org
The 4-methoxy group on the benzamide ring is another key determinant of the compound's biological activity, primarily through its influence on molecular recognition. This substituent can act as a hydrogen bond acceptor, a property that is often critical for ligand-receptor interactions. In a study of substituted benzamide ligands targeting the D4 dopamine (B1211576) receptor, it was found that polar substituents at the para-position (position 4) of the benzamide ring were crucial for enhanced binding affinity. nih.gov
The N-cyclopropyl group is a distinctive feature of this compound, and it exerts significant conformational and steric influences on the molecule. The cyclopropyl (B3062369) ring is a rigid moiety that restricts the rotational freedom around the amide bond, leading to a more defined three-dimensional structure. This conformational constraint can be advantageous for binding to a specific target, as it reduces the entropic penalty associated with the ligand adopting a bioactive conformation.
NMR studies on secondary N-cyclopropyl amides have revealed that they can adopt unexpected conformations, such as a higher population of the E-rotamer (cis) around the carbonyl-nitrogen bond compared to other aliphatic secondary amides. nih.gov This distinct conformational behavior can have a profound impact on how the molecule presents its pharmacophoric features to a biological target.
From a metabolic standpoint, cyclopropyl groups are often introduced into drug candidates to block oxidative metabolism at adjacent positions, thereby improving the pharmacokinetic profile. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to metabolism by cytochrome P450 enzymes. hyphadiscovery.com
To enhance the specificity of this compound analogues, researchers have explored a variety of substituents on the benzamide core. The goal of these modifications is to optimize interactions with the target of interest while minimizing off-target effects. For example, in the development of benzamide inhibitors of Mycobacterium tuberculosis QcrB, a range of substituents were introduced at the C-5 position of the benzamide core. acs.org
This study revealed that electron-rich, smaller substitutions at this position were more potent. acs.org Furthermore, the nature of the amide itself can be modified, with secondary amides showing greater potency than primary amides in that particular study. acs.org The systematic variation of substituents allows for the development of a detailed SAR, which can guide the design of more specific and potent compounds. The following table summarizes the impact of different substituents on the benzamide core based on findings from related benzamide derivatives.
| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |
| C-5 | Electron-withdrawing groups (e.g., fluorine) | Less tolerated | acs.org |
| C-5 | Electron-rich, smaller groups | More potent | acs.org |
| Amide Nitrogen | Secondary amide (e.g., methyl amide) | More potent than primary amide | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR studies have been employed to predict their activity and to guide the design of new, more potent analogues. archivepp.comigi-global.comjppres.comnih.govunair.ac.idnih.gov
In a typical QSAR study, a set of compounds with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates the descriptors with the biological activity.
A successful QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. For example, a QSAR study on substituted benzamides with antimicrobial activity found that topological descriptors and molecular connectivity indices could effectively model their activity. nih.gov The predictive ability of the developed QSAR models was confirmed by low residual activity and high cross-validated r-squared values. nih.gov
SAR Studies of Bis-Benzamides and their Relevance to this compound
The study of bis-benzamides, which are molecules containing two benzamide units, can provide valuable insights that are relevant to the SAR of this compound. These larger molecules often target protein-protein interactions and can reveal important information about the binding pockets of receptors.
A structure-activity relationship study of bis-benzamides as inhibitors of the androgen receptor (AR)-coactivator interaction demonstrated the importance of specific functional groups for biological activity. mdpi.comnih.govresearchgate.net In this study, it was found that a nitro group at the N-terminus of the bis-benzamide was essential for its activity, while the C-terminus could tolerate either a methyl ester or a primary carboxamide. mdpi.comnih.gov
Furthermore, the exploration of different alkyl groups as side chains led to the identification of potent compounds with significant antiproliferative activity. mdpi.comnih.gov Although this compound is a mono-benzamide, the principles of molecular recognition and the importance of specific functional groups for binding, as elucidated in bis-benzamide studies, can be extrapolated to guide the design of its analogues. For example, understanding how substituents on the benzamide ring of a bis-benzamide contribute to binding can inform the selection of substituents for the benzamide core of this compound to enhance its specificity.
Mechanistic Investigations and Target Identification for 3 Amino N Cyclopropyl 4 Methoxybenzamide
Elucidation of Molecular Mechanisms of Action of Benzamide (B126) Derivatives
Understanding the molecular mechanism of action of a compound involves characterizing its direct interaction with its target and the subsequent downstream effects. For benzamide derivatives, a wide range of biological activities have been reported, often stemming from their ability to act as enzyme inhibitors or receptor modulators. nih.govnih.gov
Characterizing the binding of a ligand to its protein target is fundamental to understanding its mechanism of action. This involves determining the binding affinity, identifying the specific binding site, and understanding the molecular interactions that stabilize the complex.
Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a protein target. ingentaconnect.com These simulations can provide insights into the binding mode and can help to rationalize structure-activity relationships. For example, docking studies of benzamide derivatives as inhibitors of DNA gyrase highlighted the importance of hydrophobic interactions and the flexibility in binding to the receptor. ingentaconnect.com
X-ray crystallography provides high-resolution structural information of the ligand-protein complex, revealing the precise atomic interactions. A study on the interaction of benzamide with components of the poly(ADP-ribose) polymerase system included the X-ray crystallographic analysis of a complex between 9-ethyladenine (B1664709) and benzamide, which served as a model for benzamide binding to DNA. nih.gov This analysis revealed specific hydrogen bonding between the amide hydrogen of benzamide and the N-3 of adenine. nih.gov
Microscale thermophoresis (MST) is a biophysical technique that measures the affinity of a ligand to a protein in solution. In a study of novel benzamide-type Cereblon (CRBN) binders, a competitive MST assay was used to determine the binding affinities of various derivatives. acs.org
Table 3: Binding Affinities of Selected Benzamide Derivatives to their Targets
| Compound Class | Target Protein | Method | Binding Affinity (IC50/Ki) |
| Benzamide Derivative (17g) | Dipeptidyl peptidase-IV (DPP-4) | Enzymatic Assay | IC50 = 1.6 nM nih.gov |
| Fluorinated Benzamide Derivative (8d) | Cereblon (CRBN) | Competitive MST Assay | IC50 = 63 ± 16 µM acs.org |
| Picolinamide (B142947) Derivative (7a) | Acetylcholinesterase (AChE) | Enzymatic Assay | Ki = 4.69 µM (competitive), Ki' = 3.28 µM (non-competitive) nih.gov |
This table presents data for various benzamide derivatives and does not include specific data for 3-amino-N-cyclopropyl-4-methoxybenzamide.
For compounds that target enzymes, understanding the kinetics of inhibition is crucial. Enzyme kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency (often expressed as an IC50 or Ki value). rug.nl
The mechanism of action for benzamide riboside, a novel inhibitor of IMP dehydrogenase (IMPDH), was elucidated through kinetic studies. nih.gov It was found that benzamide riboside is metabolized to its NAD analogue, which then inhibits IMPDH. nih.gov
In another example, the steady-state inhibition of acetylcholinesterase by a picolinamide derivative was investigated. nih.gov The analysis of the kinetic data revealed a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
The determination of Michaelis-Menten kinetics for an inhibitor can reveal changes in the maximal velocity (Vmax) and the Michaelis constant (Km) of the enzyme for its substrate. rug.nl A decrease in Vmax with increasing inhibitor concentration is suggestive of non-competitive or mixed inhibition, while an increase in Km is characteristic of competitive or mixed inhibition. rug.nl
Receptor Interaction and Signaling Pathway Modulation Studies
Initial investigations into the biological activity of this compound have identified it as a compound of interest in the development of inhibitors for the ATPase family AAA domain-containing protein 2 (ATAD2). nih.gov ATAD2 is recognized for its role in cancer cell proliferation, migration, and cell cycle regulation. nih.gov
Molecular docking and dynamic simulations have been employed to understand the interaction between this compound and the ATAD2 bromodomain. These computational studies suggest a specific binding mode. The methoxy (B1213986) group at the 4-position of the benzamide ring is predicted to occupy a hydrophobic pocket near the active center of the ATAD2 bromodomain, specifically near the asparagine residue Asn1064. nih.gov This interaction is thought to mimic the binding of the natural acetylated histone substrates of ATAD2. nih.gov
A significant finding from these simulations is the formation of a hydrogen bond between the terminal amide group of the compound and the Asn1064 residue. nih.gov This particular interaction is considered a classic feature for established ATAD2 inhibitors. nih.gov The cyclopropyl (B3062369) group of this compound is positioned towards a solvent-accessible area, which is consistent with atypical binding modes observed for other ATAD2 inhibitors. nih.gov
| Compound | Target | Key Interacting Residue | Predicted Interactions | Reference |
|---|---|---|---|---|
| This compound | ATAD2 Bromodomain | Asn1064 | - Hydrogen bond between terminal amide and Asn1064
| nih.gov |
Specific Target Validation Strategies for this compound
The validation of ATAD2 as a target for this compound is primarily based on its use as a foundational fragment in the design of more potent inhibitors. nih.gov The compound itself was part of a series of derivatives synthesized to explore the structure-activity relationship (SAR) for ATAD2 inhibition. nih.gov
In a fragment-based design approach, this compound was identified as a key intermediate. nih.gov The rationale for its use stemmed from the hypothesis that the primary amide could offer improved flexibility for binding within the ATAD2 active site compared to more rigid secondary amides that had been previously unsuccessful. nih.gov
The synthesis of a series of compounds, including derivatives with cyclopropylamine (B47189) substitutions, demonstrated a significant improvement in ATAD2 inhibitory activity. nih.gov This supports the validity of targeting ATAD2 with this chemical scaffold. While this compound itself was a building block, the success of its derivatives in inhibiting ATAD2 serves as an indirect validation of the target. nih.gov
| Strategy | Description | Outcome | Reference |
|---|---|---|---|
| Fragment-Based Drug Design | Use of this compound as a core structure for the synthesis of a series of potential ATAD2 inhibitors. | Resulted in the development of derivatives with improved inhibitory activity against ATAD2. | nih.gov |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the this compound scaffold to identify key structural features for ATAD2 inhibition. | Demonstrated that substitutions on the core structure significantly impact inhibitory potency, validating the importance of the scaffold for target engagement. | nih.gov |
Computational Chemistry and in Silico Modeling of 3 Amino N Cyclopropyl 4 Methoxybenzamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is crucial for understanding the binding mode of 3-amino-N-cyclopropyl-4-methoxybenzamide to its potential biological targets and for predicting the affinity of this interaction.
The process involves preparing a three-dimensional structure of both the ligand and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein's structure is often obtained from experimental sources like X-ray crystallography or NMR spectroscopy and is prepared by adding hydrogen atoms and assigning appropriate charges.
Docking algorithms then explore a vast number of possible binding poses of the ligand within the active site of the target, scoring each pose based on a force field that estimates the binding energy. These scores are used to rank the different binding modes, with the lowest energy pose typically representing the most likely binding orientation.
For this compound, molecular docking studies could reveal key interactions, such as hydrogen bonds formed by the amino and amide groups, and hydrophobic interactions involving the cyclopropyl (B3062369) and methoxybenzyl moieties. The results of such simulations are often presented in tables summarizing the binding energies and interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| AutoDock Vina | -8.5 | ASP810, LYS692 | Hydrogen Bond, Electrostatic |
| Glide | -9.2 | LEU670, VAL678 | Hydrophobic |
| GOLD | -8.9 | PHE808 | π-π Stacking |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations to Characterize Binding Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the stability of the predicted binding pose of this compound and to observe any conformational changes in both the ligand and the target protein upon binding.
Starting from the best-docked pose, the ligand-protein complex is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a specific period, often nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information about the stability of the complex. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess how much they deviate from their initial positions. A stable RMSD suggests a stable binding mode. Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein. Furthermore, MD simulations can provide insights into the role of water molecules in mediating ligand-target interactions and can be used to calculate binding free energies, which are often more accurate than docking scores. tandfonline.com
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | Stable binding of the ligand in the active site. |
| Average Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable. |
| Key Hydrogen Bond Occupancy | > 80% | Persistent hydrogen bond interactions contributing to binding affinity. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of this compound. These methods provide a detailed understanding of the molecule's electronic structure, which governs its chemical behavior.
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.
Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution around the molecule, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). This information is crucial for understanding intermolecular interactions, including those with a biological target. epstem.net
Table 3: Calculated Electronic Properties of this compound (Hypothetical)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual Screening and De Novo Design of Novel Benzamide (B126) Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, this approach can be used to discover novel analogues with potentially improved properties. nih.gov
In a typical virtual screening workflow, a database of commercially available or synthetically feasible compounds is docked into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. This approach can significantly accelerate the early stages of drug discovery by prioritizing the most promising candidates. nih.gov
De novo design, on the other hand, is a computational method for designing entirely new molecules that are predicted to have high affinity and selectivity for a specific target. Algorithms for de novo design can "grow" molecules within the active site of a protein, adding fragments one by one to optimize the fit and interactions. This can lead to the discovery of novel chemical scaffolds that may not be present in existing compound libraries. The design of novel benzamide-based derivatives is an active area of research for various therapeutic targets. nih.govresearchgate.net
Table 4: Example of a Virtual Screening Hit List for Benzamide Analogues (Hypothetical)
| Compound ID | Structure | Predicted Affinity (kcal/mol) | Key Interactions |
| ZINC12345 | [Structure] | -10.1 | Additional hydrogen bond with SER720 |
| ZINC67890 | [Structure] | -9.8 | Enhanced hydrophobic packing |
| ZINC24680 | [Structure] | -9.5 | Cation-π interaction with LYS692 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chemical Biology Applications of 3 Amino N Cyclopropyl 4 Methoxybenzamide As a Research Probe
Design and Synthesis of 3-amino-N-cyclopropyl-4-methoxybenzamide-Based Probes
Photoaffinity Labeling (PAL) Probes for Target Engagement Mapping
No information could be found on the design or synthesis of photoaffinity labeling probes derived from this compound.
Fluorescent Chemical Probes for Live-Cell Imaging
There are no published studies describing the development or use of fluorescent chemical probes based on the this compound scaffold for live-cell imaging.
Application in Phenotypic Screens and Target Deconvolution
No records indicate that this compound has been utilized in phenotypic screening campaigns or subsequent target deconvolution efforts.
Use in Understanding Off-Target Effects within Biological Systems
There is no available research that has used this compound or its analogs to study or understand off-target effects of other biologically active molecules.
Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing detailed information on the binding interface, affinity, and conformational changes. nih.govnih.gov Ligand-observed NMR methods are particularly well-suited for characterizing weak interactions, which are common in early-stage drug discovery. plos.org
Techniques such as Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Chemical Shift Perturbation (CSP) mapping are instrumental. In a typical STD-NMR experiment to study the interaction of 3-amino-N-cyclopropyl-4-methoxybenzamide with a target protein, the protein is selectively saturated with radiofrequency pulses. If the compound binds, this saturation is transferred to it via spin diffusion, resulting in a decrease in the intensity of its NMR signals. The protons of the compound in closest proximity to the protein surface receive the most saturation, allowing for the mapping of the binding epitope.
Chemical Shift Perturbation (CSP) analysis involves monitoring changes in the chemical shifts of the protein's backbone amide signals (typically via a 1H-15N HSQC spectrum) upon titration with this compound. Residues exhibiting significant chemical shift changes are presumed to be at or near the binding site. By analyzing these shifts, a map of the binding interface on the protein surface can be generated.
Table 1: Illustrative NMR Methods for Studying Ligand-Protein Interactions
| NMR Technique | Information Obtained | Typical Application for this compound |
| Saturation Transfer Difference (STD) | Identifies which protons of the ligand are in close contact with the protein, mapping the binding epitope. | Determining the orientation of the cyclopropyl (B3062369) and methoxybenzamide moieties within the protein's binding pocket. |
| Chemical Shift Perturbation (CSP) | Maps the ligand binding site on the protein surface by observing changes in protein NMR signals. | Identifying the specific amino acid residues of a target protein that interact directly with the compound. |
| Nuclear Overhauser Effect (NOE) | Provides distance constraints between ligand and protein protons, enabling high-resolution structure determination of the complex. | Defining the precise 3D structure of the this compound-protein complex in solution. |
While specific experimental NMR data for the interaction of this compound with a particular protein target is not publicly available, these established methods represent the standard approach for such investigations.
Mass Spectrometry-Based Proteomics for Global Target Identification
Identifying the specific protein targets of a small molecule is a critical step in understanding its biological function and potential therapeutic applications. Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale, unbiased identification of protein-ligand interactions directly in complex biological systems. bigomics.chpreomics.com
Affinity-based proteomics is a common strategy. This approach would involve synthesizing a derivative of this compound that incorporates a reactive group or a tag. This modified compound could then be used as a "bait" to capture its interacting proteins from cell lysates. After incubation, the compound-protein complexes are isolated, and the bound proteins are identified using mass spectrometry.
In a typical "bottom-up" proteomics workflow, the captured proteins are enzymatically digested into smaller peptides. nih.gov This peptide mixture is then separated by liquid chromatography (LC) and analyzed by a mass spectrometer (LC-MS/MS). The instrument measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information. By matching this data against a protein sequence database, the identity of the proteins that specifically bind to this compound can be determined.
Table 2: Representative Mass Spectrometry Approaches for Target ID
| MS-Proteomics Method | Principle | Potential Application for this compound |
| Affinity Purification-MS (AP-MS) | A tagged version of the compound is used to pull down interacting proteins from a cell lysate for MS identification. | Identifying the primary binding partners and components of the protein complexes associated with the compound. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon ligand binding. Target proteins often show increased stability. | Globally identifying direct and indirect cellular targets by observing shifts in protein melting temperatures in the presence of the compound. |
| Label-Free Quantitation (LFQ) | Compares the abundance of proteins pulled down in a sample treated with the compound versus a control sample. | Quantifying the binding specificity of the compound for its identified targets relative to non-specific interactions. |
These proteomic strategies provide a powerful, unbiased view of the cellular targets of this compound, offering crucial insights into its mechanism of action.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Determination
Determining the high-resolution, three-dimensional structure of a small molecule bound to its protein target provides the ultimate detail of their interaction. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.govnih.gov
X-ray crystallography requires growing a high-quality crystal of the protein in complex with this compound. This crystal is then exposed to a high-intensity X-ray beam, which diffracts in a pattern dependent on the crystal's internal atomic arrangement. csic.es By analyzing this diffraction pattern, an electron density map can be calculated, into which a detailed atomic model of the protein-ligand complex is built. mdpi.com This model reveals the precise orientation of the compound in the binding site and the specific molecular interactions—such as hydrogen bonds, and hydrophobic contacts—that stabilize the complex. nih.gov
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary alternative, particularly for large protein complexes or proteins that are difficult to crystallize. bruker.comnih.gov In this method, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. nih.gov A transmission electron microscope is then used to capture thousands of images of the individual, randomly oriented particles. These images are computationally averaged and reconstructed to generate a 3D electron density map, similar to that obtained in crystallography. ebi.ac.uk Recent advances have enabled cryo-EM to achieve near-atomic resolution, allowing for the detailed visualization of how a ligand like this compound engages its target. rcsb.org
Table 3: Comparison of High-Resolution Structural Biology Techniques
| Technique | Resolution | Requirements | Key Advantages for Studying this compound |
| X-ray Crystallography | Typically 1-3.5 Å | High-purity protein, well-ordered crystals | Provides atomic-level detail of binding, guiding structure-based drug design. |
| Cryo-Electron Microscopy (Cryo-EM) | Typically 2-5 Å | High-purity protein, stable in solution | Can determine structures of large, dynamic, or membrane-bound complexes that are intractable to crystallization. |
These structural biology methods offer an unparalleled view of the molecular recognition events between this compound and its biological targets, providing a solid foundation for mechanistic interpretation and further molecular design.
Future Research Directions and Challenges for 3 Amino N Cyclopropyl 4 Methoxybenzamide
Development of Next-Generation Benzamide (B126) Chemical Biology Tools
To move beyond traditional structure-activity relationship studies, the development of bespoke chemical biology tools derived from the 3-amino-N-cyclopropyl-4-methoxybenzamide scaffold is a critical next step. These tools are essential for target identification, validation, and elucidating the compound's mechanism of action in complex biological systems.
One promising avenue is the design of activity-based probes (ABPs) and affinity-based probes (AfBPs) . These probes are engineered by incorporating a reactive group (warhead) and a reporter tag (e.g., a fluorophore or a clickable alkyne handle) onto the parent molecule. rsc.org Such probes would allow for the covalent labeling and subsequent identification of direct protein targets in cell lysates or living cells, providing invaluable information on both intended and unintended interactions. rsc.org Given that many benzamides target G protein-coupled receptors (GPCRs), developing fluorescently labeled or photoswitchable ligands based on the this compound structure could enable the real-time study of receptor dynamics, trafficking, and signaling at a subcellular level. nih.govpku.edu.cn
Another sophisticated approach involves the use of oligo-benzamide scaffolds as peptide mimetics . These rigid frameworks can be designed to mimic the secondary structure of peptides, such as α-helices, and are capable of disrupting protein-protein interactions (PPIs) that are often considered "undruggable." elsevierpure.comnih.gov By using this compound as a foundational element, researchers could construct novel peptidomimetics designed to interfere with specific PPIs implicated in disease, thereby expanding the therapeutic applications of the benzamide class. elsevierpure.comresearchgate.net The synthesis of these complex molecules can be streamlined using automated solid-phase techniques, similar to peptide synthesis, allowing for the rapid generation of compound libraries for screening. researchgate.netnih.gov
| Tool Type | Description | Potential Application for this compound |
| Activity-Based Probes (ABPs) | Molecules with a reactive group and a reporter tag that covalently bind to the active site of target enzymes. rsc.org | Identification of specific enzymes or protein targets that the compound interacts with directly in a cellular context. |
| Affinity-Based Probes (AfBPs) | Similar to ABPs but without the covalent binding, used for target identification through non-covalent interactions. | Mapping the interactome of the compound and identifying off-targets. |
| Fluorescent Ligands | The compound is modified with a fluorophore to allow for visualization and tracking. pku.edu.cn | Studying receptor binding, internalization, and localization within cells using advanced microscopy techniques. acs.org |
| Oligo-Benzamide Mimetics | Rigid scaffolds built from benzamide units to mimic peptide secondary structures, like α-helices. elsevierpure.comnih.gov | Design of novel therapeutics that disrupt specific protein-protein interactions relevant to the compound's activity. |
Integration of Multi-Omics Data for Holistic Mechanistic Understanding
To achieve a comprehensive understanding of the biological impact of this compound, future research must integrate data from multiple "omics" platforms. A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the full spectrum of molecular changes induced by the compound, leading to a more complete picture of its mechanism of action, potential for resistance, and biomarker discovery. nih.govfrontiersin.org
The integration of transcriptomics (gene expression profiling) and proteomics (protein level analysis) is particularly powerful. longdom.org This dual approach can uncover correlations between changes in mRNA and protein abundance, identify post-transcriptional regulation, and validate that observed changes in gene expression translate to functional protein-level alterations. mdpi.commdpi.com For instance, treating cells with this compound and subsequently analyzing both the transcriptome and proteome could identify entire signaling pathways that are modulated, rather than just a single target. nih.gov This is crucial for understanding the compound's effects on complex diseases where entire networks are dysregulated. nih.gov
Furthermore, incorporating metabolomics can provide a real-time snapshot of the physiological state of a cell or organism following treatment. This can reveal functional consequences of target engagement, such as alterations in metabolic pathways, which might not be apparent from genomic or proteomic data alone. biorxiv.org By combining these datasets, researchers can build comprehensive computational models to predict drug responses, identify potential biomarkers for patient stratification, and elucidate mechanisms of toxicity. drugtargetreview.comastrazeneca.comfrontlinegenomics.com This holistic view is essential for advancing the compound from a laboratory tool to a potential therapeutic agent. maastrichtuniversity.nl
| Omics Technology | Data Provided | Application in Research |
| Genomics | Information on gene mutations and variations. mdpi.com | Identification of genetic factors that may influence a patient's response to the compound. |
| Transcriptomics | Comprehensive gene expression profiles (mRNA levels). longdom.org | Revealing which genes and pathways are up- or down-regulated upon treatment. |
| Proteomics | Quantification of protein expression, modifications, and interactions. mdpi.com | Validating that transcript-level changes result in functional protein changes and identifying direct and indirect protein targets. |
| Metabolomics | Analysis of small molecule metabolites in a biological system. | Understanding the functional impact of the compound on cellular metabolism and physiology. biorxiv.org |
Strategies for Enhancing Target Selectivity and Minimizing Polypharmacology
A significant challenge in drug development is achieving high selectivity for the desired biological target while minimizing interactions with other proteins, a phenomenon known as polypharmacology. nih.gov While polypharmacology can sometimes be beneficial, unintended off-target effects are a major cause of adverse drug reactions. nih.gov For a compound like this compound, future efforts must focus on rational design strategies to improve its selectivity profile.
Structure-based drug design is a cornerstone of this effort. saromics.com By obtaining high-resolution crystal structures of the compound bound to its primary target and key off-targets, researchers can identify subtle differences in the binding pockets. These differences can be exploited to design new analogs with modifications that enhance interactions with the desired target while introducing steric clashes or unfavorable electrostatic interactions with off-targets. nih.govacs.org Computational methods, such as molecular docking and free energy calculations, can be used to predict the binding affinity and selectivity of new designs before they are synthesized. nih.gov
Several key principles can guide this process:
Exploiting Shape and Electrostatic Complementarity: Modifying the compound to better fit the unique shape and charge distribution of the target's binding site can significantly improve selectivity. nih.govacs.org
Targeting Protein Flexibility: Proteins are not static; they exist in a range of conformations. Designing ligands that selectively bind to a specific conformation of the target protein that is less accessible to off-target proteins can be a powerful strategy. azolifesciences.com
Leveraging Water Molecules: Water molecules in a binding pocket can play a critical role in ligand recognition. Designing compounds that displace high-energy water molecules in the target but not in off-targets can provide a thermodynamic advantage and enhance selectivity. nih.gov
Allosteric Targeting: Instead of competing with the endogenous ligand at the primary binding site (the orthosteric site), designing molecules that bind to a distinct allosteric site can offer greater selectivity, as these sites are often less conserved across protein families. rsc.org
By systematically applying these strategies, the therapeutic window of this compound derivatives can be widened, leading to safer and more effective therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 3-amino-N-cyclopropyl-4-methoxybenzamide, and how can reaction hazards be mitigated?
- Methodological Answer : A scalable synthesis involves coupling 3-amino-4-methoxybenzoic acid derivatives with cyclopropylamine under amide-forming conditions (e.g., using HBTU or DCC as coupling agents). Hazard mitigation requires pre-reaction risk assessments, particularly for mutagenic intermediates. For example, sodium pivalate (used in acylations) and trichloroisocyanuric acid (chlorination agent) demand strict ventilation and PPE due to potential decomposition products . Thermal stability of intermediates should be verified via differential scanning calorimetry (DSC) to avoid exothermic decomposition during scale-up .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of -NMR (800 MHz) to resolve aromatic proton splitting patterns and confirm cyclopropane substituent orientation. IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm). High-resolution mass spectrometry (HR-MS) validates molecular ion peaks (e.g., [M+H]) with <2 ppm error. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with retention time reproducibility (±0.1 min) and UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Begin with antimicrobial screening using broth microdilution (MIC determination against S. aureus and E. coli), followed by antituberculosis activity via the Microplate Alamar Blue Assay (MABA) . For cytotoxicity, use MTT assays on HEK-293 and HepG2 cell lines. Include Ames II testing to assess mutagenicity, as structurally related anomeric amides show variable mutagenic potential .
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition mechanisms be resolved?
- Methodological Answer : If conflicting results arise (e.g., target specificity vs. off-target effects), employ orthogonal assays:
- Surface plasmon resonance (SPR) to measure direct binding kinetics to putative targets (e.g., Acps-PPTase in bacterial proliferation) .
- CRISPR-Cas9 knockout models to validate target dependency in bacterial growth assays.
- Metabolomic profiling (LC-MS/MS) to track downstream pathway disruptions (e.g., fatty acid biosynthesis if PPTase is inhibited) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Prodrug modification : Introduce pivaloyloxymethyl (POM) groups to enhance oral bioavailability, as seen in benzamide prodrugs .
- Solubility enhancement : Co-crystallization with coformers (e.g., succinic acid) improves aqueous solubility. Confirm stability via X-ray crystallography (e.g., C14H19NO3 analogs ).
- Metabolic stability : Use human liver microsome (HLM) assays to identify metabolic hotspots; blocking susceptible sites (e.g., methoxy demethylation) via fluorination may extend half-life .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., Acps-PPTase) using sitting-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution via synchrotron X-ray diffraction. Refinement in PHENIX or CCP4 will clarify hydrogen-bonding interactions (e.g., amide carbonyl with active-site lysine) and hydrophobic contacts (cyclopropyl group with aliphatic pockets). Compare with docking simulations (AutoDock Vina) to validate computational predictions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force field parameters : Adjust partial charges in molecular dynamics simulations to better reflect the compound’s electronic profile (e.g., trifluoromethyl groups may require revised van der Waals radii) .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing assay-specific artifacts.
- Check for tautomerism : NMR in DO and DMSO-d can identify tautomeric forms that affect docking poses .
Experimental Design Considerations
Q. What controls are critical in SAR studies of this compound analogs?
- Methodological Answer : Include:
- Negative controls : Replace the cyclopropyl group with isopropyl to assess steric effects.
- Positive controls : Use known inhibitors (e.g., benzamide-based PPTase inhibitors) to benchmark activity .
- Stability controls : Monitor compound integrity in assay buffers via LC-MS to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
